molecular formula C11H20N2O2 B13570477 Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate

Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate

Katalognummer: B13570477
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: JQIVGVPAYOAPKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with 2-aminocyclopropane. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Analyse Chemischer Reaktionen

Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl 3-(2-aminocyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7(6-13)8-4-9(8)12/h7-9H,4-6,12H2,1-3H3

InChI-Schlüssel

JQIVGVPAYOAPKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.